5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene
Brand Name: Vulcanchem
CAS No.: 36439-47-1
VCID: VC0122890
InChI: InChI=1S/C13H3Cl11/c14-4-3(5(15)7(17)8(18)6(4)16)2-1-11(21)9(19)10(20)12(2,22)13(11,23)24/h2H,1H2
SMILES: C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Molecular Formula: C13H3Cl11
Molecular Weight: 549.117

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene

CAS No.: 36439-47-1

Cat. No.: VC0122890

Molecular Formula: C13H3Cl11

Molecular Weight: 549.117

* For research use only. Not for human or veterinary use.

5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene - 36439-47-1

Specification

CAS No. 36439-47-1
Molecular Formula C13H3Cl11
Molecular Weight 549.117
IUPAC Name 1,2,3,4,7,7-hexachloro-5-(2,3,4,5,6-pentachlorophenyl)bicyclo[2.2.1]hept-2-ene
Standard InChI InChI=1S/C13H3Cl11/c14-4-3(5(15)7(17)8(18)6(4)16)2-1-11(21)9(19)10(20)12(2,22)13(11,23)24/h2H,1H2
Standard InChI Key YLPGHABHXFXOBU-UHFFFAOYSA-N
SMILES C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

Introduction

Structural Characteristics

The structural framework of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is characterized by a bicyclo[2.2.1]heptene core, commonly known as norbornene. This bicyclic system features a rigid geometry with a bridged structure that creates unique spatial arrangements and strain within the molecule. The distortion of valence angles in this system leads to "establishment of a different type of strain" compared to non-bridged cyclic compounds . This strain contributes significantly to the compound's chemical behavior and reactivity patterns.

The compound contains two distinct structural components: a hexachlorinated norbornene skeleton and a pentachlorophenyl substituent at position 5. The norbornene core features six chlorine atoms at positions 1, 2, 3, 4, 7, and 7, with a double bond between carbon atoms 2 and 3. The pentachlorophenyl group, attached at position 5, contains five chlorine atoms, one at each available position of the phenyl ring (positions 2, 3, 4, 5, and 6).

Conformational Analysis

The rigid nature of the bicyclo[2.2.1]heptene framework restricts conformational flexibility, leading to a fixed spatial arrangement of substituents. This rigid structure is particularly significant for the stereochemical outcomes of reactions involving this compound. The bicyclic constraint creates distinct endo and exo faces, which influence the approach of reagents and the stereoselectivity of reactions. The extensive chlorination likely enhances these steric effects, potentially creating a highly hindered environment around the molecule.

Physical and Chemical Properties

The physical and chemical properties of 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene are influenced by its complex structure and extensive chlorination. Based on available data, the compound exhibits properties typical of highly chlorinated organic compounds, including thermal stability and limited solubility in aqueous environments.

Physical Properties

The physical properties of this compound are summarized in the following table:

PropertyValueSource
Molecular FormulaC13H3Cl11
Molecular Weight549.117 g/mol
Physical StateSolid (presumed)-
Flash Point241.3±26.1°C
Boiling Point485.2±45.0°C at 760 mmHg
Density1.9±0.1 g/cm³
Vapor Pressure0.0±1.2 mmHg at 25°C
Polarizability42.7±0.5 10⁻²⁴cm³

The high boiling point and flash point indicate significant thermal stability, which is consistent with its complex structure and high molecular weight. The relatively high density (1.9 g/cm³) is typical for highly chlorinated organic compounds, reflecting the contribution of multiple chlorine atoms to its molecular mass .

Chemical Reactivity

The phenyl moiety, fully substituted with chlorine atoms, would exhibit reduced reactivity compared to unsubstituted benzene due to the electron-withdrawing effects of the chlorine substituents. This electronic deactivation, combined with steric crowding, likely limits typical aromatic substitution reactions.

Regulatory and Classification Context

Chemical Classification

The compound appears in literature related to "high-production chemicals predicted to" have certain environmental impacts , suggesting it may be subject to monitoring or regulatory interest. Its structural characteristics—highly chlorinated, rigid, potentially persistent—align with profiles of compounds that typically receive regulatory attention due to potential environmental concerns.

Research Gaps and Future Directions

Research on 5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene appears to be limited, with several knowledge gaps presenting opportunities for future investigation. These gaps span from fundamental physicochemical characterization to environmental fate studies.

Current Knowledge Limitations

Identified research gaps include:

  • Detailed experimental determination of physical properties beyond the estimated values

  • Comprehensive toxicological profiling

  • Environmental fate and transport behavior

  • Structure-activity relationships compared to related chlorinated compounds

  • Potential degradation pathways and metabolites

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